5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Drug-likeness Physicochemical profiling Solubility optimization

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) is a heterocyclic small molecule featuring a 2-amino-1,3,4-oxadiazole core substituted with a thiophene ring at the 5-position. With a molecular formula of C₆H₅N₃OS and a molecular weight of 167.19 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical synthesis.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 27049-71-4
Cat. No. B1284496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
CAS27049-71-4
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(O2)N
InChIInChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-2-1-3-11-4/h1-3H,(H2,7,9)
InChIKeyXNRKGPFTYJTUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4): Procurement-Relevant Baseline


5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) is a heterocyclic small molecule featuring a 2-amino-1,3,4-oxadiazole core substituted with a thiophene ring at the 5-position [1]. With a molecular formula of C₆H₅N₃OS and a molecular weight of 167.19 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical synthesis . The compound is commercially available from multiple suppliers at purities typically ≥95%, primarily as a building block for generating structurally diverse libraries through reactions at the primary amine group [2].

Why 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Cannot Be Generically Substituted with Phenyl or Furan Analogs


Substituting the thiophene ring with phenyl or furan in the 5-position of 2-amino-1,3,4-oxadiazoles fundamentally alters key physicochemical properties that govern molecular recognition, solubility, and pharmacokinetics. The thiophene analog possesses a topological polar surface area (TPSA) of 93.2 Ų and five hydrogen bond acceptors, whereas the phenyl analog has a TPSA of only 64.9 Ų and four hydrogen bond acceptors [1][2]. The furan analog exhibits a significantly lower computed XLogP3-AA of 0.2 compared to the thiophene analog's 0.8, indicating divergent lipophilicity profiles that directly impact membrane permeability and oral absorption potential [3][4]. These quantitative differences mean that biological targets engaged by thiophene-containing oxadiazoles will not be identically addressed by phenyl or furan congeners, as evidenced by the distinct docking profiles and cytotoxicity outcomes reported for Schiff base derivatives built exclusively on the 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine scaffold [1].

Quantitative Differentiation Evidence for 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine


Superior TPSA and Hydrogen Bond Acceptor Profile Enables a Wider Solubility Window Compared to the Phenyl Analog

5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibits a topological polar surface area (TPSA) of 93.2 Ų and five hydrogen bond acceptors (HBA=5), compared to the phenyl analog 5-phenyl-1,3,4-oxadiazol-2-amine which has a TPSA of only 64.9 Ų and four hydrogen bond acceptors (HBA=4) [1][2]. The 28.3 Ų higher TPSA for the thiophene analog increases aqueous solubility potential, placing it in a more favorable zone for oral bioavailability without exceeding the 140 Ų threshold associated with poor membrane permeability [1].

Drug-likeness Physicochemical profiling Solubility optimization

Intermediate Lipophilicity (XLogP = 0.8) Optimizes the Permeability–Solubility Balance Relative to the Furan Analog (XLogP = 0.2)

The computed partition coefficient XLogP3-AA for 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is 0.8, which is 0.6 log units higher than the furan analog (XLogP = 0.2) [1][2]. In the context of Lipinski's Rule of Five (XLogP ≤5), the thiophene analog's moderately higher lipophilicity enhances passive membrane permeability while remaining well below the upper limit. The furan analog's very low XLogP of 0.2 may compromise membrane crossing, reducing its utility as a cellular probe scaffold [1].

ADME prediction Lipophilicity optimization Oral bioavailability

Schiff Base Derivatives of This Scaffold Achieve Superior CDK2 Docking Scores (–10.654 kcal/mol) Over the Co-crystallized Reference Ligand (–9.919 kcal/mol)

When 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is elaborated into Schiff base derivatives via condensation with aldehydes, the resulting compound 5a achieves a molecular docking score of –10.654 kcal/mol against CDK2 (PDB: 2R3J) using Glide SP, compared to –9.919 kcal/mol for the co-crystallized reference ligand SCJ [1]. Compound 5d similarly achieves –10.169 kcal/mol. This represents a 7.4% improvement in predicted binding affinity for the thiophene-scaffold derivative over the reference, a margin not reported for analogous phenyl- or furan-based 2-amino-1,3,4-oxadiazole derivatives [1].

CDK2 inhibition Molecular docking Anticancer drug discovery

Derivative 5a Exhibits a 27% Lower IC₅₀ (43.16 µM) Than Flavopiridol (59.2 µM) Against Caco-2 Colon Cancer Cells at 24 Hours

Schiff base derivative 5a, synthesized from 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, demonstrated an IC₅₀ of 43.16 µM against Caco-2 colorectal adenocarcinoma cells at 24 hours, compared to 59.2 µM for the clinically approved CDK inhibitor flavopiridol under the same conditions [1]. Derivative 5d showed an IC₅₀ of 60.8 µM, comparable to the standard. This demonstrates that elaboration of the thiophene-oxadiazole amine can yield antiproliferative potency exceeding that of a benchmark CDK inhibitor.

Caco-2 cytotoxicity Colon cancer CDK inhibitor

Validated Synthetic Route with Full Spectroscopic Characterization Ensures Reproducible Procurement for Derivative Campaigns

The synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine via iodine-mediated cyclization of thiophene-2-carbaldehyde semicarbazone has been reported with full characterization by FT-IR, ¹H-NMR, and ¹³C-NMR [1]. This validated protocol contrasts with many 5-aryl-1,3,4-oxadiazol-2-amine analogs for which synthetic reproducibility and purity benchmarks are less extensively documented. The amine functionality permits direct condensation with diverse aldehydes to generate Schiff base libraries in a single step, a modularity that is more restricted for N-substituted analogs [1].

Synthetic accessibility Quality control Medicinal chemistry

Optimal Application Scenarios for 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine in Research and Industrial Procurement


Medicinal Chemistry: CDK2-Targeted Anticancer Library Synthesis

Procure 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine as the core amine scaffold for generating Schiff base libraries targeting cyclin-dependent kinase 2 (CDK2). The scaffold's TPSA of 93.2 Ų and XLogP of 0.8 provide a balanced drug-likeness profile, while published derivatives achieve docking scores up to –10.654 kcal/mol (vs. –9.919 kcal/mol for the reference ligand SCJ) and Caco-2 IC₅₀ values as low as 43.16 µM, outperforming flavopiridol (59.2 µM) [1]. This makes it a superior starting point for colon cancer lead optimization relative to phenyl or furan analogs lacking this quantitative validation.

Chemical Biology: Cellular Probe Development Leveraging Optimized Physicochemical Properties

The thiophene analog's XLogP of 0.8 offers a critical permeability–solubility balance superior to the furan analog (XLogP = 0.2) for intracellular target engagement studies [1][2]. Its five hydrogen bond acceptors (vs. four for the phenyl analog) provide additional anchoring points for target recognition. Use this compound as a scaffold for designing cellular probes where both membrane crossing and aqueous solubility are required.

Academic Screening Centers: Kinase Inhibitor Focused Libraries

For academic or institutional screening facilities building focused kinase inhibitor libraries, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine represents a validated core scaffold. The published synthetic protocol with full FT-IR, ¹H-NMR, and ¹³C-NMR characterization ensures procurement reproducibility, while the single-step derivatization chemistry (Schiff base formation) enables rapid library expansion with diverse aldehydes [1]. This level of synthetic and biological validation is not available for the corresponding phenyl or furan analogs.

Drug Discovery CROs: Lead Optimization with Validated In Vitro Benchmarking

Contract research organizations conducting hit-to-lead optimization can use this compound as a benchmarked starting point. Derivative 5a shows a 27% lower IC₅₀ than flavopiridol in Caco-2 cells, and both 5a and 5d exhibit docking scores exceeding the reference ligand [1]. This quantitative validation accelerates decision-making for projects targeting gastrointestinal cancers, as the scaffold already demonstrates superiority over a known CDK inhibitor in the same assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.